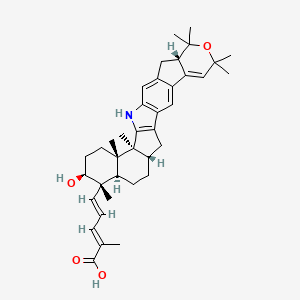
2-Methoxy-2-(1-naphthyl)propionic Acid
Overview
Description
2-Methoxy-2-(1-naphthyl)propionic Acid, also known as MαNP acid, is a compound with the molecular formula C14H14O3 . It has a molecular weight of 230.26 g/mol . This compound is used as a chiral auxiliary for enantioresolution of alcohols and determination of their absolute configurations .
Molecular Structure Analysis
The IUPAC name for 2-Methoxy-2-(1-naphthyl)propionic Acid is 2-methoxy-2-naphthalen-1-ylpropanoic acid . The InChI string representation of its structure isInChI=1S/C14H14O3/c1-14(17-2,13(15)16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,15,16) . The Canonical SMILES representation is CC(C1=CC=CC2=CC=CC=C21)(C(=O)O)OC . Physical And Chemical Properties Analysis
2-Methoxy-2-(1-naphthyl)propionic Acid has a molecular weight of 230.26 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Pharmacology: Non-Steroidal Anti-Inflammatory Drug (NSAID)
2-Methoxy-2-(1-naphthyl)propionic Acid is structurally related to Naproxen , a well-known NSAID. It acts as a non-selective cyclooxygenase (COX-1 and COX-2) inhibitor , which is crucial in the treatment of pain, fever, and inflammation. Its efficacy in reducing inflammation makes it a valuable compound for pharmacological research, especially in developing new analgesics and anti-inflammatory agents.
Chemical Synthesis: Chiral Auxiliary
2-Methoxy-2-(1-naphthyl)propionic Acid is employed as a powerful chiral auxiliary in chemical synthesis . It facilitates the synthesis of chiral molecules with high enantiomeric excess, which is vital for producing pharmaceuticals and other substances with specific optical activity.
Biochemistry: Proteomics Research
This compound is utilized in proteomics research as a biochemical tool. It can be used to modify proteins or peptides to study their structure, function, and interactions . This application is significant in understanding biological processes and developing targeted therapies.
Industrial Uses: Pharmaceutical Ingredient
Industrially, 2-Methoxy-2-(1-naphthyl)propionic Acid is an ingredient in the manufacture of pharmaceuticals . It’s involved in the production of active pharmaceutical ingredients (APIs) and is a key component in the synthesis of various drugs.
Environmental Applications: Analytical Standard
In environmental science, this compound is used as an analytical standard to calibrate instruments and validate methods for detecting and quantifying NSAIDs in environmental samples . Monitoring these compounds is crucial for assessing the impact of pharmaceuticals on ecosystems and human health.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Methoxy-2-(1-naphthyl)propionic Acid is the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
2-Methoxy-2-(1-naphthyl)propionic Acid acts as a non-selective inhibitor of the cyclooxygenase enzymes . By inhibiting these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway, specifically the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, which are involved in mediating inflammation, pain, and fever .
Result of Action
The inhibition of the cyclooxygenase enzymes by 2-Methoxy-2-(1-naphthyl)propionic Acid leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation and pain, as prostaglandins are key mediators of these processes .
properties
IUPAC Name |
2-methoxy-2-naphthalen-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-14(17-2,13(15)16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWMPILNFZOQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)(C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459107 | |
| Record name | 2-Methoxy-2-(1-naphthyl)propionic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-2-(1-naphthyl)propionic Acid | |
CAS RN |
63628-25-1 | |
| Record name | 2-Methoxy-2-(1-naphthyl)propionic acid, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063628251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-2-(1-naphthyl)propionic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-2-(1-naphthyl)propionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXY-2-(1-NAPHTHYL)PROPIONIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/116NC5P8V4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(4-Methanesulfonyl-phenyl)-5-trifluoromethyl-pyridin-2-yl]-phenyl-methanone](/img/structure/B1246813.png)


![5-(2-adamantyl)-N-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-N-methylpentanamide](/img/structure/B1246823.png)








